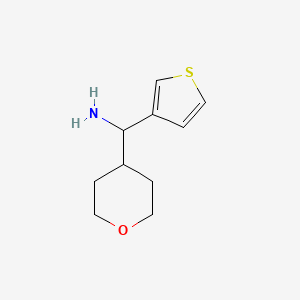

(Tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methanamine

描述

属性

分子式 |

C10H15NOS |

|---|---|

分子量 |

197.30 g/mol |

IUPAC 名称 |

oxan-4-yl(thiophen-3-yl)methanamine |

InChI |

InChI=1S/C10H15NOS/c11-10(9-3-6-13-7-9)8-1-4-12-5-2-8/h3,6-8,10H,1-2,4-5,11H2 |

InChI 键 |

JFJDRXMUZKDTBH-UHFFFAOYSA-N |

规范 SMILES |

C1COCCC1C(C2=CSC=C2)N |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-(tetrahydro-2H-pyran-4-yl)thiophen-3-yl)methanamine typically involves several steps:

- Formation of the Thiophene Ring : The thiophene ring is synthesized through the cyclization of precursors under acidic or basic conditions.

- Substitution with Tetrahydropyran Group : The tetrahydropyran group is introduced via a nucleophilic substitution reaction, where a leaving group on the thiophene ring is replaced by the tetrahydropyran moiety.

- Introduction of the Methanamine Group : The methanamine group is added through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

(5-(Tetrahydro-2H-pyran-4-yl)thiophen-3-yl)methanamine can undergo various chemical reactions, including:

- Oxidation : The compound can be oxidized to form corresponding sulfoxides or sulfones.

- Reduction : Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene.

- Substitution : The methanamine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

- Oxidation : Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

- Reduction : Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

- Substitution : Nucleophilic substitution reactions can be carried out using reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products

- Oxidation : Sulfoxides and sulfones.

- Reduction : Dihydrothiophene and tetrahydrothiophene derivatives.

- Substitution : Various substituted amines and other functionalized derivatives.

Scientific Research Applications

(5-(Tetrahydro-2H-pyran-4-yl)thiophen-3-yl)methanamine has applications in:

- Medicinal Chemistry : As a building block for synthesizing potential pharmaceutical agents, especially those targeting neurological or inflammatory conditions.

- Materials Science : For developing novel materials like organic semiconductors or conductive polymers due to its unique structural properties.

- Biological Studies : In studies investigating its biological activity, including interactions with enzymes or receptors.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the methanamine group, converting it to a primary amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methanamine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

(Tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methanamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential ligand for receptor studies.

Industry: The compound can be used in the development of new materials with specific properties.

作用机制

The mechanism of action of (Tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with various biological molecules, while the tetrahydropyran and thiophene rings provide structural stability and facilitate interactions with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

相似化合物的比较

Structural Analogues and Key Variations

The compound is compared to analogues with modifications in the aromatic substituent, substitution position, or additional functional groups (Table 1).

Table 1: Structural and Physicochemical Comparison

Solubility and Physicochemical Properties

- Thiophene vs. Phenyl : Thiophene-containing compounds (e.g., target compound) exhibit lower aqueous solubility than fluorophenyl derivatives due to reduced polarity .

- Impact of Methylation : Methyl groups () further decrease solubility, necessitating salt forms (e.g., hydrochloride) for formulation.

Key Research Findings

Positional Isomerism : Substitution at thiophen-2-yl () vs. thiophen-3-yl alters electronic distribution, affecting interactions with π-π stacking motifs in biological targets.

Structural Simplification : Removal of the thiophene ring () drastically reduces molecular weight, highlighting its role in target engagement.

Synthetic Optimization : Water-based amination () offers eco-friendly routes for THP-amine synthesis, achieving yields >85% for lipophilic analogues.

生物活性

(Tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methanamine, identified by CAS number 1342551-51-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies, including its effects on cancer cells, potential as an anti-tumor agent, and other pharmacological properties.

The compound is characterized by the following chemical formula:

- Molecular Formula : CHNOS

- Molecular Weight : 197.28 g/mol

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the context of cancer treatment and other therapeutic areas. Below are key findings regarding its biological effects:

Antitumor Activity

- Mechanism of Action : The compound has been studied for its role as a potential inhibitor of the TGFβR1 receptor, which is implicated in tumor progression. Inhibitors of this receptor can disrupt the tumor microenvironment and reduce cancer cell viability.

- Case Study : A recent study highlighted that derivatives of tetrahydropyrans showed significant inhibition of SMAD2/3 phosphorylation and reduced viability in H22 hepatocellular carcinoma cells with IC values of 12 nM for phosphorylation and 65 nM for cell viability .

Cytotoxicity

- Cell Line Testing : The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, related compounds have shown IC values near those of established chemotherapeutics like doxorubicin .

- Structure-Activity Relationship (SAR) : SAR studies indicate that modifications in the thiophene and tetrahydropyran moieties significantly affect cytotoxicity, suggesting that specific functional groups enhance antitumor activity .

Data Table: Biological Activity Summary

Pharmacological Implications

The observed activities suggest that this compound could serve as a lead compound for developing novel anticancer therapies. Its ability to inhibit critical pathways involved in tumor progression makes it a candidate for further exploration in clinical settings.

常见问题

Q. How can the synthesis of (Tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methanamine be optimized to improve yield and purity?

Methodological Answer: Key synthesis routes include nucleophilic substitution (e.g., coupling tetrahydropyran and thiophene precursors) followed by reductive amination of intermediate ketones or aldehydes . To optimize yield:

- Use anhydrous solvents (e.g., THF) and inert atmospheres to minimize side reactions.

- Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry of reducing agents like NaBH4 or LiAlH4 .

- Purify intermediates via column chromatography with gradients of ethyl acetate/hexane to isolate stereoisomers .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR spectroscopy : 1H/13C NMR confirms regiochemistry of the tetrahydropyran and thiophene moieties (e.g., coupling constants for axial vs. equatorial substituents) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 211.32 g/mol for the free base) and detects impurities .

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives, such as hydrochloride salts .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

Methodological Answer:

- Prediction of Activity Spectra for Substances (PASS) : Analyzes structure-activity relationships (SAR) to forecast pharmacological profiles (e.g., neurotransmitter receptor modulation) .

- Molecular docking : Simulates interactions with targets like GPCRs or ion channels, guided by the compound’s electron-rich thiophene and rigid tetrahydropyran .

- QSAR modeling : Correlates substituent effects (e.g., methyl groups on thiophene) with bioavailability or toxicity .

Q. How can researchers resolve contradictions in biological assay data for this compound?

Methodological Answer:

- Assay standardization : Control variables such as solvent (DMSO concentration ≤0.1%) and cell line viability .

- Orthogonal validation : Cross-check results using SPR (surface plasmon resonance) for binding affinity and in vitro functional assays (e.g., cAMP modulation) .

- Meta-analysis : Compare data across studies, accounting for batch-to-batch variability in hydrochloride salt purity (e.g., 98% vs. 95%) .

Q. What strategies enhance the compound’s solubility and stability for in vivo studies?

Methodological Answer:

- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 1052519-53-5, C11H18ClNOS) .

- Prodrug derivatization : Introduce labile esters or amides at the methanamine group to enhance membrane permeability .

- Lyophilization : Stabilize the compound for long-term storage at -20°C under argon .

Q. How does the compound’s stereochemistry influence its interaction with biological targets?

Methodological Answer:

- Enantiomer separation : Use chiral HPLC (e.g., amylose-based columns) to isolate R/S configurations and test activity differences .

- SAR studies : Compare analogs like (3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine to identify critical substituents for target binding .

- Cryo-EM : Visualize interactions at atomic resolution in complex with targets like serotonin receptors .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in preclinical studies?

Methodological Answer:

- Non-linear regression : Fit data to sigmoidal curves (Hill equation) to calculate EC50/IC50 values .

- ANOVA with post-hoc tests : Compare treatment groups while controlling for multiple comparisons (e.g., Tukey’s test) .

- PCA (Principal Component Analysis) : Identify outliers in high-throughput screening datasets .

Q. How can researchers mitigate batch variability in synthetic batches of this compound?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement real-time monitoring via FTIR or Raman spectroscopy during synthesis .

- Design of Experiments (DoE) : Optimize reaction parameters (temperature, catalyst loading) using factorial designs .

- Stability testing : Accelerated degradation studies under heat/humidity to identify critical quality attributes .

Comparative & Mechanistic Studies

Q. How does this compound compare structurally and functionally to (Tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamine?

Methodological Answer:

- Electronic effects : Thiophene’s electron-rich nature enhances π-π stacking vs. o-tolyl’s hydrophobic interactions .

- Bioactivity assays : Test both compounds in parallel for selectivity (e.g., kinase inhibition panels) .

- Computational overlap : Compare molecular electrostatic potential maps to predict target engagement differences .

Safety & Handling

Q. What are the recommended handling protocols for the hydrochloride salt form?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。